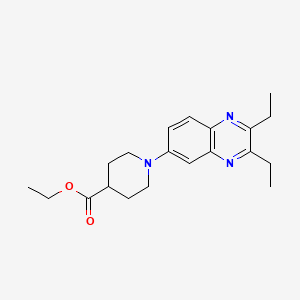

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate" is a derivative of quinoxaline, which is a heterocyclic compound with a structure based on a fused benzene and pyrazine ring. Quinoxaline derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves multi-step reactions starting from substituted nitroanilines or anilines. For instance, the synthesis of 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives is described as a five or six-step process starting from various substituted nitroanilines . Similarly, the synthesis of ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives is also reported, although the specific steps are not detailed in the abstract . These synthetic routes are crucial for producing compounds with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex, with various substituents influencing their biological activity. For example, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate reveals a six-membered ring adopting a boat conformation with C=C double bonds . The molecular structure is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including cyclization, ethylation, and hydrolysis, to yield the final compounds with desired properties. For instance, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves cyclization and ethylation steps followed by hydrolysis . Additionally, thermal decarbonylation of certain precursors can lead to compounds like ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the presence of substituents such as alkylamino groups can enhance the efflux pump inhibitory (EPI) activity of these compounds . The antibacterial activity of these derivatives is also significant, with some compounds showing superior activity compared to unfluorinated compounds and even some fluorinated analogs . The crystallographic analysis provides insights into the density and conformation of these molecules, which are important for their physical properties .

Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis and Molecular Structure Analysis: Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate and its derivatives have been synthesized and analyzed for their molecular structures. For instance, thermal decarbonylation of a related compound led to the synthesis of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate, whose structure was confirmed by X-ray diffraction analysis (Aliev et al., 2001).

Anticancer and Antimicrobial Potential

Anticancer Agents Synthesis

Compounds bearing a structural resemblance to this compound have been synthesized and evaluated as potential anticancer agents. For example, a sequence of syntheses involving piperidine-4-carboxylic acid ethyl ester led to the creation of compounds exhibiting strong anticancer properties, suggesting the potential of related structures in cancer treatment (Rehman et al., 2018).

Antimicrobial Activity Study

Novel compounds structurally analogous to this compound have been synthesized and assessed for their antimicrobial activities. Certain synthesized derivatives exhibited high activity against specific bacteria, showcasing the potential of such structures in developing antimicrobial agents (Nandeshwarappa et al., 2020).

Chemical Reactions and Molecular Interactions

Phosphine-Catalyzed Annulation

This compound-related compounds have been involved in phosphine-catalyzed annulation reactions, resulting in the formation of highly functionalized tetrahydropyridines. These reactions demonstrate the compound's utility in complex chemical syntheses (Zhu et al., 2003).

Corrosion Inhibition Efficiency

Derivatives of this compound have been studied for their corrosion inhibition efficiency on metals like copper. Quantum chemical calculations provided insights into the relationship between molecular structures and inhibition efficiency, indicating its utility in corrosion protection (Zarrouk et al., 2014).

Material Science and Engineering

- Synthesis of 1,4-Dihydropyridines: Compounds related to this compound have been synthesized for applications in material science. For instance, the one-pot synthesis of 1,4-dihydropyridines and their characterization through X-ray crystallography provided insights into weak interactions in molecular structures (Shashi et al., 2020).

Future Directions

properties

IUPAC Name |

ethyl 1-(2,3-diethylquinoxalin-6-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-4-16-17(5-2)22-19-13-15(7-8-18(19)21-16)23-11-9-14(10-12-23)20(24)25-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURZCLGBTSTISK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)N3CCC(CC3)C(=O)OCC)N=C1CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201184188 |

Source

|

| Record name | Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439095-56-4 |

Source

|

| Record name | Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)